1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol is a fluorinated organic compound featuring a trifluoromethyl group, an imidazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions to form 1-methylimidazole.
Introduction of the trifluoromethyl group: This step involves the reaction of 1-methylimidazole with trifluoroacetic anhydride in the presence of a base such as pyridine.
Nitration: The final step involves the nitration of the intermediate compound using a nitrating agent like nitric acid in the presence of sulfuric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Addition: The imidazole ring can undergo electrophilic addition reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Reduction of the nitro group: Formation of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-aminopropan-2-ol.
Substitution of the trifluoromethyl group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(1H-imidazol-2-yl)-3-nitropropan-2-ol: Lacks the methyl group on the imidazole ring.
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-aminopropan-2-ol: Contains an amino group instead of a nitro group.
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-hydroxypropan-2-ol: Contains a hydroxyl group instead of a nitro group.
Uniqueness
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a nitro group, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(1-methylimidazol-2-yl)-3-nitropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O3/c1-12-3-2-11-5(12)6(14,4-13(15)16)7(8,9)10/h2-3,14H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYJDZWHVCMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C[N+](=O)[O-])(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.